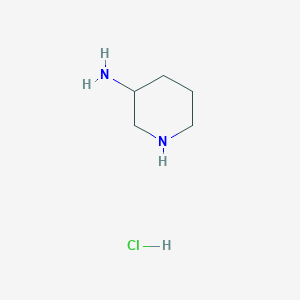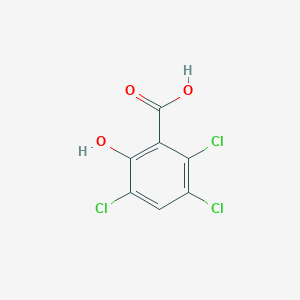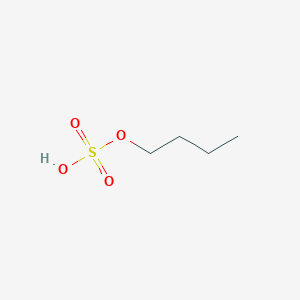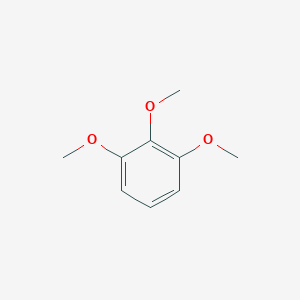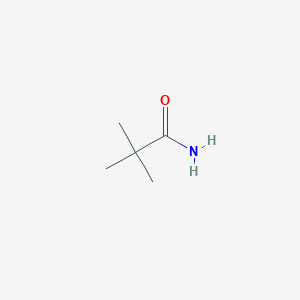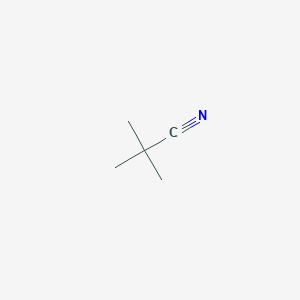
4-Pyridoxic acid
Übersicht
Beschreibung
4-Pyridoxic acid is a metabolite of vitamin B6 and is considered the final product of its catabolism. It is a compound of significant interest due to its role in human metabolism and its potential as a biomarker for vitamin B6 status in the body. The compound has been studied extensively in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 4-pyridoxic acid derivatives has been explored in the context of developing new antibacterial agents. For instance, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives have been synthesized, showing potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates . These findings suggest that the structural manipulation of 4-pyridoxic acid can lead to compounds with significant therapeutic potential.
Molecular Structure Analysis
The molecular structure of 4-pyridoxic acid has been characterized through various spectroscopic techniques. Studies have investigated its photophysical properties and acid/base equilibria in aqueous solutions, revealing different protonated forms of the compound across a pH range of approximately 6 to 11.5 . These studies provide insights into the behavior of 4-pyridoxic acid under different physiological conditions.
Chemical Reactions Analysis
4-Pyridoxic acid is involved in several chemical reactions, particularly as a substrate for enzymes such as 4-pyridoxic acid dehydrogenase. This enzyme, found in bacteria like Pseudomonas MA-1 and Mesorhizobium loti, is responsible for the oxidation of 4-pyridoxic acid to the corresponding aldehyde . The enzyme's properties, including its FAD dependency and reaction kinetics, have been thoroughly investigated, contributing to our understanding of vitamin B6 metabolism.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-pyridoxic acid have been analyzed through various methods, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These techniques have been used to measure 4-pyridoxic acid in biological samples, such as human plasma and urine, with high sensitivity and specificity . Additionally, the electrochemical reduction of 4-pyridoxic acid has been studied, revealing the formation of 2-methyl-3-hydroxy-pyridine derivatives upon reduction . These studies are crucial for understanding the compound's behavior in biological systems and for developing assays to measure its levels in clinical settings.
Wissenschaftliche Forschungsanwendungen
-
Biochemistry and Cellular Metabolism
- 4-Pyridoxic acid is a catabolite of vitamin B6 . Vitamin B6 has a critical function in cellular metabolism and stress response . It is not only an enzymatic cofactor but also a potent antioxidant that effectively quenches reactive oxygen species . This makes it of high importance for cellular well-being .
- The methods of application or experimental procedures in this field typically involve cellular assays and biochemical analyses to study the role of 4-Pyridoxic acid in various metabolic pathways .
- The outcomes of these studies have shown that vitamin B6 and its catabolites play a crucial role in maintaining cellular health and protecting cells from oxidative stress .
-
Clinical Biomarker Research
- 4-Pyridoxic acid has been identified as the most sensitive plasma endogenous biomarker of renal organic anion transporters (OAT1/3) . This means it can be used to evaluate transporter-mediated drug-drug interactions (DDIs) in early drug development and to elucidate changes in transporter activity in disease .
- The method of application typically involves the collection and analysis of plasma samples from patients or study participants. The concentration of 4-Pyridoxic acid in these samples can then be measured using various analytical techniques .
- The results of these studies have shown that the concentration of 4-Pyridoxic acid in plasma increases after administration of probenecid, a strong clinical inhibitor of OAT1/3, and also in patients with chronic kidney disease (CKD) .
-
Nutritional Status Assessment
- 4-Pyridoxic acid is undetectable in the urine of vitamin B6-deficient subjects, making it a useful clinical marker to assess the vitamin B6 status of an individual .
- The method of application typically involves the collection and analysis of urine samples. The absence or presence of 4-Pyridoxic acid in these samples can indicate whether an individual is deficient in vitamin B6 .
- The results of these studies have shown that measuring 4-Pyridoxic acid in urine is a reliable way to assess an individual’s vitamin B6 status .
-
Organic Synthesis and Dye Preparation
- 4-Pyridoxic acid can undergo typical organic chemistry reactions such as esterification, acylation, and reaction with amines . It can react with alcohols to form esters, with acylating agents to form acylated products, and with amines to form amides .
- These reactions make 4-Pyridoxic acid widely applicable in organic synthesis and dye preparation .
-
Clinical Spectrometric Analysis
-
UV-B Radiation Protection in Plants
-
Organic Synthesis and Dye Preparation
- 4-Pyridoxic acid can undergo typical organic chemistry reactions such as esterification, acylation, and reaction with amines . It can react with alcohols to form esters, with acylating agents to form acylated products, and with amines to form amides .
- These reactions make 4-Pyridoxic acid widely applicable in organic synthesis and dye preparation .
-
Clinical Spectrometric Analysis
-
UV-B Radiation Protection in Plants
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACOUQIXZGNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861650 | |
| Record name | 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Pyridoxic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Pyridoxic acid | |
CAS RN |
82-82-6 | |
| Record name | 4-Pyridoxic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridoxic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDOXIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K18793O8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Pyridoxic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 248 °C | |
| Record name | 4-Pyridoxic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



